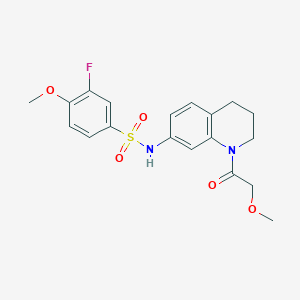

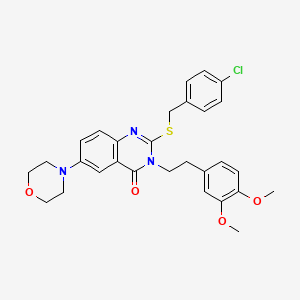

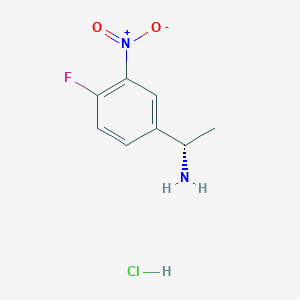

![molecular formula C23H23FN6O2 B2546169 3-(2-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-2-oxoethyl)-6-(4-fluorophenyl)pyrimidin-4(3H)-one CAS No. 2034308-34-2](/img/structure/B2546169.png)

3-(2-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-2-oxoethyl)-6-(4-fluorophenyl)pyrimidin-4(3H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to the one involves multi-step processes. For instance, the synthesis of a dopamine D4 receptor imaging agent involved electrophilic fluorination of a trimethylstannyl precursor, which was obtained through a four-step synthetic approach using palladium catalysis . Similarly, a series of pyrimidinones and oxazinones were synthesized from citrazinic acid, involving condensation, cyclization, and methylation steps . These methods highlight the complexity and precision required in synthesizing such compounds.

Molecular Structure Analysis

The molecular structures of these compounds are characterized by the presence of heterocyclic rings such as pyridine, pyrimidine, and piperazine, which are crucial for their biological activity. For example, the presence of a piperazinyl ring is a common feature in the synthesis of antibacterial agents , and modifications to this structure can lead to significant changes in antibacterial properties.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds typically include nucleophilic substitutions, condensations, and cyclizations. For instance, the introduction of a trimethylstannyl leaving group via palladium catalysis is a key step in the synthesis of the fluorophenyl compound . The cyclization of cyano esters to form aminoesters and subsequent aminolysis to yield aminoamide derivatives is another example of the complex reactions used to create these molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structures. The presence of fluorophenyl groups, for example, can affect the lipophilicity and thus the bioavailability of the compounds . The antimicrobial activity of pyrimidinones and oxazinones is also a result of their chemical properties, which allow them to interact with bacterial cells . The specific radioactivity and radiochemical purity are critical for compounds used in imaging, as demonstrated by the fluorophenyl piperazine derivative .

Case Studies

In terms of case studies, the fluorophenyl piperazine compound was evaluated for its potential to image dopamine D4 receptors, with ex vivo studies in rats showing homogeneous distribution within the brain . The pyrimidinone and oxazinone derivatives were tested for antimicrobial activity, with some showing good antibacterial and antifungal activities . Additionally, novel pyrimidinyl pyrazole derivatives exhibited potent cytotoxicity against tumor cell lines and in vivo antitumor activity .

Applications De Recherche Scientifique

Antimicrobial Activity

The compound has been investigated for its potential in antimicrobial activity. For instance, derivatives related to the core structure of this compound have shown high antimicrobial activity against various microorganism strains. This includes studies on compounds with similar piperazinyl and pyrimidinyl groups, highlighting their relevance in developing new antimicrobial agents (L. Yurttaş et al., 2016).

Antitumor and Antiproliferative Effects

Research into the antitumor and antiproliferative effects of related compounds has demonstrated significant potential. Specific derivatives have shown cytotoxicity against various tumor cell lines, indicating the compound's possible utility in cancer treatment. Notably, compounds featuring the piperazinyl and pyrimidinyl moieties have been evaluated for their in vitro and in vivo antitumor activity, showcasing promising results against human carcinoma without causing undesirable effects in animal models (H. Naito et al., 2005).

Structural and Electronic Properties

Studies focusing on the structural and electronic properties of similar compounds have shed light on their potential pharmacological applications. The crystal structures and molecular modeling of compounds with related structures have provided insights into their interactions with biological targets, offering a basis for understanding their pharmacological activities (G. Georges et al., 1989).

Propriétés

IUPAC Name |

3-[2-[4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl]-2-oxoethyl]-6-(4-fluorophenyl)pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23FN6O2/c24-18-6-4-16(5-7-18)20-13-22(31)30(15-25-20)14-23(32)29-10-8-28(9-11-29)21-12-17-2-1-3-19(17)26-27-21/h4-7,12-13,15H,1-3,8-11,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFRMHKNYKJZAMA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC(=NN=C2C1)N3CCN(CC3)C(=O)CN4C=NC(=CC4=O)C5=CC=C(C=C5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23FN6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-2-oxoethyl)-6-(4-fluorophenyl)pyrimidin-4(3H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-cyano-N-[4-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]benzamide](/img/structure/B2546087.png)

![N-(benzylideneamino)-2-[(2-phenoxyacetyl)amino]acetamide](/img/structure/B2546096.png)

![2-[(2-Hydroxy-2-methylpropyl)-[(3-methylthiophen-2-yl)methyl]amino]ethanesulfonyl fluoride](/img/structure/B2546107.png)

![(E)-N-(7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-(methylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2546108.png)